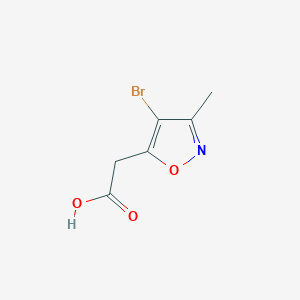
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- is an aromatic carboxylic acid derivative It is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- typically involves the introduction of chlorine, fluorine, and hydroxyl groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with appropriate reagents to introduce the desired substituents. For example, chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride, while fluorination can be carried out using fluorine gas or a fluorinating agent like hydrogen fluoride .
Industrial Production Methods
Industrial production of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The process typically includes steps such as chlorination, fluorination, and hydroxylation, followed by purification and isolation of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-chloro-2-fluoro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and hydroxyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3-chloro-2-fluoro-: Lacks the hydroxyl group.
Benzoic acid, 3-chloro-6-hydroxy-: Lacks the fluorine atom.
Benzoic acid, 2-fluoro-6-hydroxy-: Lacks the chlorine atom.
Uniqueness
Benzoic acid, 3-chloro-2-fluoro-6-hydroxy- is unique due to the combination of chlorine, fluorine, and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H4ClFO3 |
|---|---|
Peso molecular |
190.55 g/mol |
Nombre IUPAC |
3-chloro-2-fluoro-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) |
Clave InChI |
QLNGIELARGXEBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)C(=O)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B11814936.png)
![6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11814940.png)





![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)





